2-(Benzylsulfanylcarbothioylamino)acetic acid
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Overview
Description
2-(Benzylsulfanylcarbothioylamino)acetic acid is a chemical compound with the molecular formula C10H11NO2S2 It is known for its unique structure, which includes a benzylsulfanyl group attached to a carbothioylamino moiety, linked to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanylcarbothioylamino)acetic acid typically involves the reaction of benzyl mercaptan with chloroacetic acid, followed by the introduction of a thiourea derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanylcarbothioylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
2-(Benzylsulfanylcarbothioylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanylcarbothioylamino)acetic acid involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanylcarbothioylamino)acetic acid
- 2-(Ethylsulfanylcarbothioylamino)acetic acid
- 2-(Phenylsulfanylcarbothioylamino)acetic acid
Uniqueness
2-(Benzylsulfanylcarbothioylamino)acetic acid stands out due to its benzylsulfanyl group, which imparts unique chemical properties and reactivity compared to its methyl, ethyl, and phenyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
4596-57-0 |
---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(benzylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO2S2/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
InChI Key |
DKIJKONRLAWKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)NCC(=O)O |
Origin of Product |
United States |
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